3-Chloro-1-fluoronaphthalene

Catalog No.
S15676700
CAS No.
M.F
C10H6ClF
M. Wt
180.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-fluoronaphthalene

Product Name

3-Chloro-1-fluoronaphthalene

IUPAC Name

3-chloro-1-fluoronaphthalene

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

InChI

InChI=1S/C10H6ClF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H

InChI Key

NBEBLHAHATVVNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)Cl

3-Chloro-1-fluoronaphthalene is an organic compound characterized by the presence of chlorine and fluorine substituents on the naphthalene ring. Its molecular formula is C10H6ClF, and it features a naphthalene core with a chlorine atom at the 3-position and a fluorine atom at the 1-position. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique electronic properties imparted by the halogen atoms.

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under suitable conditions, often leading to the formation of products like 3-naphthyl derivatives.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence reactivity patterns, making the aromatic ring more susceptible to electrophilic attack at positions ortho and para to the fluorine substituent.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents (e.g., Suzuki or Negishi coupling) to form more complex structures.

Several methods exist for synthesizing 3-chloro-1-fluoronaphthalene:

  • Direct Halogenation: Naphthalene can be chlorinated and fluorinated in one step using appropriate reagents under controlled conditions.
  • Sequential Halogenation: First, naphthalene is chlorinated to form 3-chloronaphthalene, followed by fluorination using fluorinating agents such as sulfur tetrafluoride or xenon difluoride.
  • Metal-Catalyzed Reactions: Recent advancements have shown that metal-catalyzed methods can efficiently introduce halogens onto aromatic systems, providing a more selective approach for synthesizing 3-chloro-1-fluoronaphthalene.

3-Chloro-1-fluoronaphthalene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Research: Used as a reagent in chemical research to explore reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving 3-chloro-1-fluoronaphthalene typically focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: Studies may investigate how nucleophiles interact with the chlorinated position, affecting reaction rates and product distributions.
  • Biological Interactions: Research may also explore how this compound interacts with biological targets, assessing its potential as a drug candidate or its environmental impact.

Several compounds share structural similarities with 3-chloro-1-fluoronaphthalene. Here are notable examples:

CompoundStructureUnique Features
1-FluoronaphthaleneC10H7FContains only a fluorine substituent; simpler structure.
3-Bromo-1-fluoronaphthaleneC10H6BrFContains bromine instead of chlorine; different reactivity profile.
2-Chloro-1-fluoronaphthaleneC10H6ClFChlorine at the 2-position; affects electronic properties differently.
4-Chloro-1-fluoronaphthaleneC10H6ClFChlorine at the 4-position; offers different substitution patterns.

The uniqueness of 3-chloro-1-fluoronaphthalene lies in its specific substitution pattern, which influences its chemical reactivity and potential applications compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0142060 g/mol

Monoisotopic Mass

180.0142060 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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